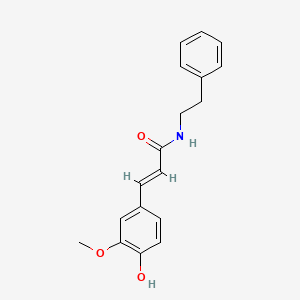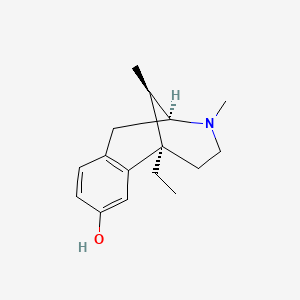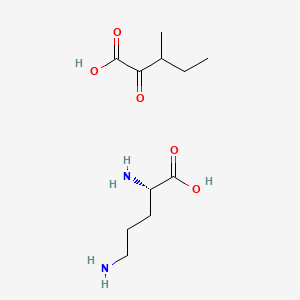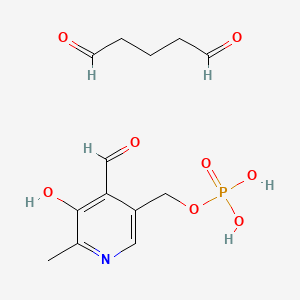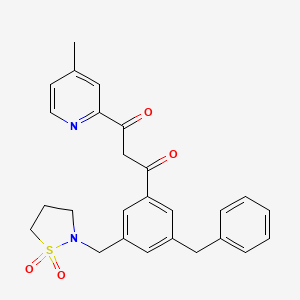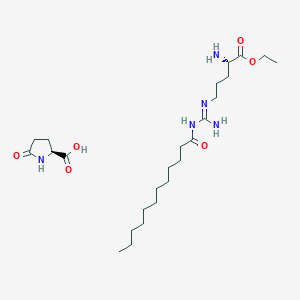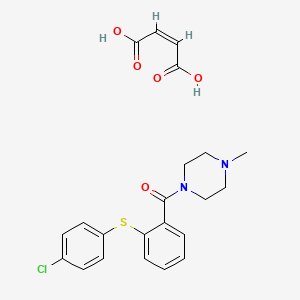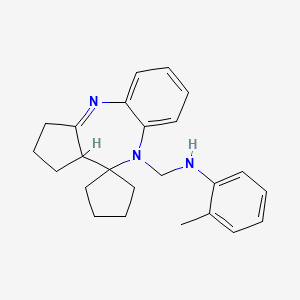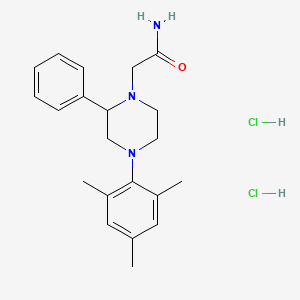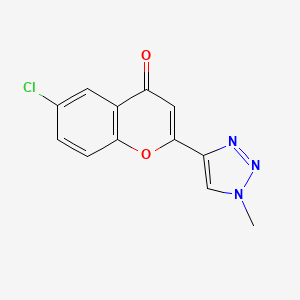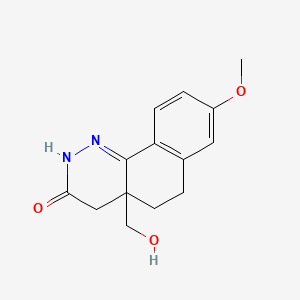
4,4a,5,6-Tetrahydro-4a-(hydroxymethyl)-8-methoxybenzo(h)cinnolin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4a,5,6-Tetrahydro-4a-(hydroxymethyl)-8-methoxybenzo(h)cinnolin-3(2H)-one is a complex organic compound that belongs to the benzo(h)cinnolin family. This compound is characterized by its unique structure, which includes a tetrahydrobenzo(h)cinnolin core with hydroxymethyl and methoxy functional groups. It has garnered interest in various fields of scientific research due to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4a,5,6-Tetrahydro-4a-(hydroxymethyl)-8-methoxybenzo(h)cinnolin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo(h)cinnolin Core: The initial step involves the cyclization of appropriate precursors to form the benzo(h)cinnolin core. This can be achieved through a series of condensation reactions.
Introduction of Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde as the reagent.
Methoxylation: The methoxy group is introduced through a methylation reaction, typically using methanol or a methylating agent like dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4,4a,5,6-Tetrahydro-4a-(hydroxymethyl)-8-methoxybenzo(h)cinnolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to modify the benzo(h)cinnolin core or the functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction can lead to various reduced forms of the benzo(h)cinnolin core.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological assays, particularly in enzyme inhibition studies.
Medicine: Preliminary pharmacological studies suggest that it may have therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4,4a,5,6-Tetrahydro-4a-(hydroxymethyl)-8-methoxybenzo(h)cinnolin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
4,4a,5,6-Tetrahydro-4a-(hydroxymethyl)-benzo(h)cinnolin-3(2H)-one: Lacks the methoxy group, which may alter its pharmacological properties.
4,4a,5,6-Tetrahydro-8-methoxybenzo(h)cinnolin-3(2H)-one: Lacks the hydroxymethyl group, affecting its reactivity and biological activity.
Uniqueness
4,4a,5,6-Tetrahydro-4a-(hydroxymethyl)-8-methoxybenzo(h)cinnolin-3(2H)-one is unique due to the presence of both hydroxymethyl and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
126703-15-9 |
|---|---|
Fórmula molecular |
C14H16N2O3 |
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
4a-(hydroxymethyl)-8-methoxy-2,4,5,6-tetrahydrobenzo[h]cinnolin-3-one |
InChI |
InChI=1S/C14H16N2O3/c1-19-10-2-3-11-9(6-10)4-5-14(8-17)7-12(18)15-16-13(11)14/h2-3,6,17H,4-5,7-8H2,1H3,(H,15,18) |
Clave InChI |
JGHBQUBXLVAUMF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C3=NNC(=O)CC3(CC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


